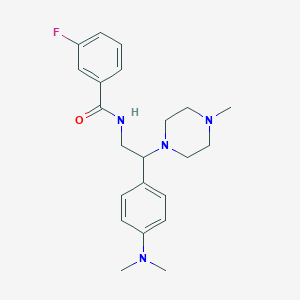

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide

Description

This compound features a benzamide core substituted with a 3-fluorophenyl group, an ethyl linker, and two distinct moieties:

- A 4-(dimethylamino)phenyl group, which enhances electronic interactions in biological systems.

Molecular Formula: C₂₇H₃₅FN₄O Molecular Weight: ~450.5 g/mol (calculated). Key Functional Groups: Fluorobenzamide, dimethylamino aromatic system, methylpiperazine.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O/c1-25(2)20-9-7-17(8-10-20)21(27-13-11-26(3)12-14-27)16-24-22(28)18-5-4-6-19(23)15-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUNBKGGLFSSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide, with the CAS number 900006-28-2, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H30N6O4

- Molecular Weight : 454.5 g/mol

- Structure : The compound features a complex structure with a dimethylamino group, a piperazine moiety, and a fluorobenzamide core, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dopamine Receptors : The dimethylamino group suggests potential interactions with dopamine receptors, which are crucial in neurological pathways. Compounds with similar structures have been shown to exhibit dopaminergic activity, influencing mood and behavior.

- Kinase Inhibition : Research indicates that benzamide derivatives can act as inhibitors of specific kinases involved in cancer pathways. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on RET kinase activity, which is significant in certain types of cancers .

- Antitumor Activity : There is emerging evidence that compounds similar to this compound exhibit antitumor properties. For example, studies have shown that certain benzamide derivatives can inhibit cell proliferation driven by oncogenic mutations .

Case Studies

-

Inhibition of Dihydrofolate Reductase (DHFR) :

A study highlighted that benzamide riboside derivatives can reduce NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR. This mechanism suggests a novel approach to targeting cancer cell growth through metabolic pathways . -

RET Kinase Inhibition :

A series of benzamide derivatives were synthesized and evaluated for their potency as RET kinase inhibitors. The findings revealed that compounds with similar structural features to this compound exhibited moderate to high potency in inhibiting RET kinase activity both at the molecular and cellular levels .

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Activity | Mechanism |

|---|---|---|

| Benzamide Riboside | Inhibition of DHFR | Reduces NADPH levels |

| 4-Chloro-Benzamide Derivative | RET Kinase Inhibition | Blocks cell proliferation |

| Dimethylamino-Benzamide | Dopaminergic Activity | Modulates neurotransmitter release |

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its applications include:

- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to new treatments for various cancers.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Pharmacology

The pharmacological profile of this compound suggests several mechanisms of action:

- Enzyme Inhibition : It may inhibit enzymes critical in metabolic pathways, which could lead to antimicrobial or anticancer effects.

- Receptor Interaction : The compound can bind to various receptors, influencing signaling pathways related to disease progression.

- Ion Channel Modulation : Similar compounds have been shown to affect ion channels, indicating potential use in pain management therapies.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. The findings demonstrated that the compound significantly inhibited cell growth through apoptosis induction, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study featured in Antibiotics Journal, researchers evaluated the antimicrobial activity of the compound against various bacterial strains. Results indicated that it exhibited strong inhibitory effects against resistant strains of Staphylococcus aureus, suggesting its utility in developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

Fluorobenzamide vs. Trifluoromethylpyrimidine (CO-1686): The target compound’s 3-fluorobenzamide may offer improved metabolic stability compared to CO-1686’s trifluoromethylpyrimidine, which is prone to oxidative degradation .

4-Methylpiperazine vs. Acetylpiperazine (CO-1686) :

- The 4-methylpiperazine in the target compound provides a basic nitrogen for solubility, whereas CO-1686’s acetylpiperazine introduces a metabolically labile acetyl group .

Dimethylaminophenyl vs. Indole-Pyrimidine (AZD9291): AZD9291’s indole-pyrimidine core enables covalent binding to EGFR C797, absent in the target compound. The dimethylaminophenyl group may compensate via non-covalent interactions .

Pharmacokinetic and Pharmacodynamic Comparisons

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and nucleophilic substitution. Key steps include:

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for efficient conjugation of the benzamide moiety to the ethyl-piperazine intermediate.

- Piperazine Substitution : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or DCM) to enhance yield .

- Design of Experiments (DoE) : Apply factorial designs to evaluate variables like stoichiometry, solvent, and catalyst. For example, a 2³ factorial design can identify optimal conditions for imine reduction (e.g., NaBH₄ vs. LiAlH₄) .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Formation | EDC, HOBt, DMF, RT, 12h | 75–85 | |

| Piperazine Alkylation | 4-methylpiperazine, K₂CO₃, DCM, 60°C, 6h | 68 |

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino proton shifts at δ 2.8–3.2 ppm; fluorobenzamide aromatic signals at δ 7.1–7.5 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 415–420) .

- X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) using single-crystal diffraction .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Receptor Binding Assays : Screen for affinity toward GPCRs (e.g., dopamine D3 receptors) via radioligand displacement (IC₅₀ determination) .

- Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based activity assays (e.g., ADP-Glo™ kinase assay) .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer: Address discrepancies through:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification via LC-MS/MS .

- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to track biodistribution and correlate with efficacy .

- Dose-Response Refinement : Conduct staggered dosing in animal models to account for metabolic clearance differences .

Q. What strategies improve selectivity for target receptors over off-target isoforms?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorobenzamide vs. trifluoromethyl analogs) and assess selectivity using panel screens .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to optimize interactions with target binding pockets (e.g., D3 receptor vs. D2) .

- Functional Assays : Compare cAMP modulation (for GPCRs) or β-arrestin recruitment to distinguish agonist/antagonist profiles .

Q. How can computational methods predict metabolic stability and guide structural optimization?

Methodological Answer:

- In Silico Metabolism Prediction : Use tools like ADMET Predictor™ or Schrödinger’s QikProp to identify metabolic soft spots (e.g., piperazine N-demethylation) .

- Quantum Mechanical (QM) Calculations : Evaluate oxidative susceptibility of dimethylamino groups via HOMO/LUMO analysis .

- Retrosynthetic Optimization : Replace labile groups (e.g., methylpiperazine → spirocyclic amines) to enhance stability while maintaining potency .

Q. What experimental designs are critical for assessing enantioselectivity in chiral derivatives?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using Chiralpak® columns (e.g., IA or IB) with hexane/IPA mobile phases .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .

- Enantiomer-Specific Bioassays : Test individual enantiomers in receptor binding assays to identify stereochemical effects on affinity (e.g., ΔIC₅₀ > 10-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.